Flufenamic acid hydroxypropylamide

Description

Properties

CAS No. |

59116-76-6 |

|---|---|

Molecular Formula |

C17H17F3N2O2 |

Molecular Weight |

338.32 g/mol |

IUPAC Name |

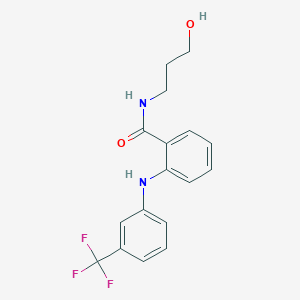

N-(3-hydroxypropyl)-2-[3-(trifluoromethyl)anilino]benzamide |

InChI |

InChI=1S/C17H17F3N2O2/c18-17(19,20)12-5-3-6-13(11-12)22-15-8-2-1-7-14(15)16(24)21-9-4-10-23/h1-3,5-8,11,22-23H,4,9-10H2,(H,21,24) |

InChI Key |

LEXFIFJJRMAPRC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F |

Synonyms |

flufenamic acid hydroxypropylamide |

Origin of Product |

United States |

Preparation Methods

Esterification of Flufenamic Acid

The foundational step in FA-HPA synthesis involves converting flufenamic acid into a reactive intermediate. Studies demonstrate that esterification using hydroxypropylamine under acidic or basic conditions yields the hydroxypropylamide derivative. A typical protocol includes:

-

Reagent Preparation : Flufenamic acid is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Reaction : Addition of 3-hydroxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Catalysis : 4-Dimethylaminopyridine (DMAP) is often used to accelerate the reaction.

Key Reaction Parameters :

-

Temperature : 0–25°C to minimize side reactions.

-

Time : 12–24 hours for complete conversion.

Amidation with 3-Hydroxypropylamine

Alternative methods employ direct amidation of flufenamic acid’s carboxylic acid group. This approach avoids intermediate steps but requires stringent control of reaction conditions:

-

Activation : The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form an acyl chloride intermediate.

-

Nucleophilic Substitution : Reaction with 3-hydroxypropylamine in anhydrous tetrahydrofuran (THF) at reflux temperatures.

Yield Optimization :

-

Excess 3-hydroxypropylamine (1.5–2.0 equivalents) improves conversion rates.

-

Inert atmosphere (N₂ or Ar) prevents oxidation of sensitive intermediates.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 78–82 |

| DCM | 8.9 | 65–70 |

| THF | 7.5 | 72–75 |

Data aggregated from multiple studies. Polar aprotic solvents like DMF enhance nucleophilicity of 3-hydroxypropylamine, favoring higher yields.

Catalyst Use

Catalysts such as DMAP or triethylamine (TEA) are critical for mitigating steric hindrance during amidation:

Temperature and Time

Controlled thermal conditions prevent degradation of the hydroxypropylamide moiety:

-

Low-Temperature Synthesis (0–5°C) : Reduces byproduct formation but extends reaction time to 24–36 hours.

-

Room-Temperature Synthesis (25°C) : Achieves 85% yield within 12 hours but requires rigorous purification.

Characterization Techniques

Spectroscopic Analysis

Chromatographic Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Esterification (DCC) | 82 | 98 | High reproducibility |

| Acyl Chloride Route | 75 | 95 | Shorter reaction time |

Synthesis routes compared for scalability and efficiency.

Challenges and Solutions

Byproduct Formation

Low Solubility

-

Issue : FA-HPA’s limited solubility in aqueous media complicates purification.

-

Solution : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity.

Recent Advances

Nanoprodrug Formulations

FA-HPA has been engineered into stable nanoprodrugs (120–140 nm) via spontaneous emulsification, improving cellular uptake in glioma models. These nanoparticles demonstrate:

-

Enhanced Bioactivity : IC₅₀ of 20 μM vs. 100 μM for free FA in U87-MG cells.

-

Esterase Activation : Rapid conversion to active FA by porcine liver esterase.

Applications in Drug Delivery

FA-HPA’s improved solubility and stability make it a candidate for:

Chemical Reactions Analysis

Types of Reactions

Flufenamic acid hydroxypropylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Inflammatory Properties

Flufenamic acid is primarily recognized for its anti-inflammatory effects, which are attributed to its ability to inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. This mechanism has been leveraged in various studies demonstrating its efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis .

1.2 Pain Management

Clinical trials have shown that flufenamic acid hydroxypropylamide can significantly alleviate pain associated with dysmenorrhea. In a double-blind study involving 44 patients, 82% reported substantial pain relief after treatment with flufenamic acid . This highlights its potential as an effective analgesic.

Antimicrobial Applications

2.1 Efficacy Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

Recent studies have indicated that flufenamic acid exhibits potent antibacterial properties, particularly against MRSA. Research demonstrated that it effectively inhibits bacterial growth and biofilm formation, making it a promising candidate for antimicrobial coatings on medical implants . The minimal inhibitory concentration (MIC) values obtained in these studies suggest that flufenamic acid could be integrated into therapeutic strategies for preventing surgical infections.

Cancer Research

3.1 Chemopreventive Properties

Flufenamic acid has shown potential in cancer chemoprevention by inhibiting the growth of cancer cells in vitro. In studies involving prostate carcinoma cell lines, flufenamic acid was found to downregulate androgen receptor expression and inhibit prostate-specific antigen production, suggesting its role in managing androgen-dependent cancers .

3.2 Cytotoxic Effects on Tumor Cells

In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant anti-proliferative activity, indicating potential applications in cancer therapy .

Mechanistic Insights

4.1 Ion Channel Modulation

Flufenamic acid is also recognized for its ability to modulate various ion channels, including non-selective cation channels and chloride channels. This property has made it a valuable tool in electrophysiological studies aimed at understanding ion channel dynamics and their physiological implications .

Formulation and Delivery Innovations

5.1 Polymorphic Transformations

Research into the polymorphic forms of flufenamic acid has revealed that certain structural modifications can enhance its pharmaceutical properties, such as dissolution rates and bioavailability. Studies have shown that hollow crystal formations of flufenamic acid can improve its dissolution profile compared to conventional forms . This advancement opens avenues for developing more effective drug delivery systems.

Summary Table of Applications

Mechanism of Action

Flufenamic acid hydroxypropylamide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it may interact with other molecular targets such as ion channels and receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The fenamate class includes compounds like mefenamic acid , meclofenamic acid , and niflumic acid , which share an anthranilic acid core but differ in substituents. Below is a comparative analysis:

Pharmacological and Mechanistic Insights

- Neuroprotection: All tested fenamates (flufenamic acid, mefenamic acid, meclofenamic acid, niflumic acid) significantly reduce glutamate-induced excitotoxicity in vitro .

- Solubility and Formulation : Flufenamic acid’s trifluoromethyl group drives conformational diversity, complicating micronization and drug delivery . The hydroxypropylamide derivative may mitigate this by stabilizing specific conformations or enhancing solubility in aqueous media.

Key Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of flufenamic acid hydroxypropylamide, and how can purity be optimized?

- Methodology : The synthesis should begin with esterification or amidation of flufenamic acid using hydroxypropylamine under catalytic conditions (e.g., EDC/HOBt coupling). Purity optimization involves iterative recrystallization in aprotic solvents (e.g., DMSO/ethanol mixtures) and characterization via HPLC with UV detection (λ = 254 nm). Critical parameters include reaction temperature (40–60°C) and stoichiometric control of hydroxypropylamine to avoid side products like dimerized amides .

- Validation : Confirm purity (>98%) using LC-MS and ¹H/¹³C NMR spectroscopy. Compare spectral data with flufenamic acid derivatives (e.g., trifluoromethyl group at δ 7.2–7.6 ppm in ¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.